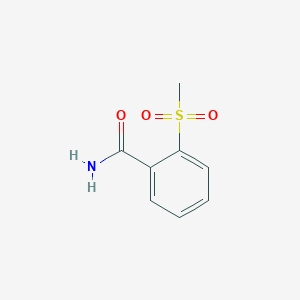

2-(Methylsulfonyl)benzamide

Description

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

2-methylsulfonylbenzamide |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) |

InChI Key |

CJKJNTJPOYSDQL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)N |

Origin of Product |

United States |

Preparation Methods

Sodium Hypochlorite (NaOCl) with TEMPO Catalyst

The oxidation of 2-(methylthio)benzamide to 2-(methylsulfonyl)benzamide is a two-step process involving intermediate sulfoxide formation. In a representative procedure, 2-(methylthio)benzamide (1.0 mmol) is dissolved in dichloromethane (8 mL) and cooled to 273 K. A catalytic amount of 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO, 0.01 mmol) and NaOCl (1.25 mmol) in saturated NaHCO₃ is added dropwise. The mixture is stirred for 1 hour at 273 K and 0.5 hours at room temperature, yielding 2-(methylsulfinyl)benzamide as an intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the sulfoxide to the sulfonyl derivative, achieving an overall yield of 87%.

Reaction Mechanism

-

Sulfide to Sulfoxide : TEMPO facilitates the transfer of an oxygen atom from NaOCl to the sulfur center, forming a sulfoxide intermediate.

-

Sulfoxide to Sulfonyl : Further oxidation with H₂O₂ or mCPBA introduces a second oxygen atom:

Alternative Oxidizing Agents

While NaOCl/TEMPO is widely used, other agents like potassium permanganate (KMnO₄) or ozone (O₃) have been explored. However, these methods often result in over-oxidation or side reactions, reducing yields to <70%.

Chlorosulfonation and Amidation

Chlorosulfonation of Benzoic Acid Derivatives

A direct route involves chlorosulfonation of 2-methylbenzoic acid. The process begins with treating the acid with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 2-(chlorosulfonyl)benzoic acid. Subsequent methylation with dimethyl sulfate (DMS) introduces the methyl group:

The carboxylic acid is then converted to the amide via reaction with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with aqueous ammonia:

Optimization of Reaction Conditions

-

Temperature Control : Maintaining temperatures below 5°C during chlorosulfonation prevents decomposition.

-

Solvent Selection : Ethyl acetate/hexane mixtures (3:1 v/v) are optimal for crystallization.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Oxidizing Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaOCl/TEMPO Oxidation | 2-(Methylthio)benzamide | NaOCl/H₂O₂ | 87 | 99 |

| Chlorosulfonation | 2-Methylbenzoic Acid | ClSO₃H/DMS | 85 | 98 |

| KMnO₄ Oxidation | 2-(Methylthio)benzamide | KMnO₄ | 68 | 95 |

Key Observations :

-

The NaOCl/TEMPO method offers superior yield and purity but requires precise temperature control.

-

Chlorosulfonation is scalable for industrial applications but involves hazardous reagents like ClSO₃H.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >99%.

Applications and Derivatives

This compound serves as a precursor for pharmaceuticals, including kinase inhibitors and anti-inflammatory agents. Patent WO2014074661A1 highlights its utility in modulating IL-12/IL-23 signaling via Tyk-2 inhibition, underscoring its therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanesulphonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .

Scientific Research Applications

2-(Methylsulfonyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)benzamide involves its interaction with specific molecular targets. The methanesulphonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-(Methylsulfinyl)benzamide

- Structural Difference : The sulfinyl (-SOCH₃) group replaces the sulfonyl (-SO₂CH₃) group, reducing oxidation state and electron-withdrawing capacity.

- Crystallographic studies reveal intermolecular N–H⋯O hydrogen bonds forming dimers and lamellar frameworks, distinct from sulfonyl analogs .

- Synthesis : Synthesized via NaOCl/TEMPO-catalyzed oxidation of 2-(methylsulfanyl)benzamide, highlighting a pathway divergent from sulfonyl derivatives .

N-[2-(Diethylamino)ethyl]-2-methoxy-5-(methylsulfonyl)benzamide (Tiapride)

- Structural Difference: A methoxy (-OCH₃) group at position 2 and a diethylaminoethyl side chain enhance solubility and bioavailability compared to 2-(methylsulfonyl)benzamide.

- Applications : Marketed as a neuroleptic agent (Tiapride), demonstrating the pharmacological relevance of sulfonylbenzamide scaffolds when combined with functional side chains .

- Safety: Toxicity data emphasize the importance of substituent choice; the diethylaminoethyl group may influence receptor specificity and metabolic stability .

2-Azetidinone Benzamide Derivatives

- Structural Difference: Incorporation of a β-lactam (azetidinone) ring modifies the benzamide backbone, enabling antimicrobial and anticancer activities.

- Biological Activity: Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) showed potent antimicrobial activity against Gram-positive bacteria and fungi. Compound 17 (N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide) exhibited anticancer activity against MCF7 breast cancer cells .

- QSAR Insights : Topological parameters (Balaban index, molecular connectivity) govern antimicrobial efficacy, suggesting that sulfonyl groups could enhance activity if integrated into similar frameworks .

Fomesafen (Herbicidal Benzamide)

- Structural Difference: A nitro (-NO₂) group and trifluoromethylphenoxy substituent at position 5 distinguish it from this compound.

- Application : Used as a herbicide, targeting acetolactate synthase (ALS) in plants. The sulfonylurea-like structure underscores the agrochemical utility of sulfonylbenzamides .

4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

- Structural Difference : A sulfonamide (-SO₂NH₂) group replaces the methylsulfonyl moiety, and a chloro-methoxybenzamide side chain is added.

- Synthesis and Activity : Designed for bioactivity studies, this compound highlights the interplay between sulfonamide/sulfonyl groups and aromatic substituents in modulating target binding .

Comparative Data Table

Key Research Findings

- Sulfonyl vs. Sulfinyl Groups : Sulfonyl derivatives exhibit stronger electron-withdrawing effects and higher metabolic stability compared to sulfinyl analogs, critical for drug design .

- Substituent Impact: Methoxy and aminoethyl groups (e.g., in Tiapride) enhance bioavailability and target engagement, whereas nitro/chloro groups (e.g., Fomesafen) broaden agrochemical applications .

- QSAR Insights : Topological indices and molecular connectivity are pivotal in predicting antimicrobial activity, suggesting avenues for optimizing this compound derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Methylsulfonyl)benzamide?

The synthesis typically involves multi-step reactions starting with benzamide derivatives. A common approach includes:

- Sulfonation : Introducing the methylsulfonyl group via sulfonation of a benzamide precursor using methylsulfonyl chloride or oxidation of a methylthio intermediate (e.g., using NaOCl with TEMPO catalysis) .

- Functionalization : Subsequent nitration or halogenation (e.g., chlorination) to modify the aromatic ring, as seen in structurally related compounds .

- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol-acetic acid mixtures) ensures high purity .

Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid over-oxidation (e.g., sulfone vs. sulfoxide formation) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR (¹H/¹³C) : Assigns protons and carbons, confirming substituent positions (e.g., methylsulfonyl at C2) .

- IR : Identifies functional groups (amide C=O at ~1650 cm⁻¹, sulfonyl S=O at ~1300–1150 cm⁻¹) .

- Thermal Analysis :

- DSC/TGA : Determines melting points (e.g., 137–140°C for methylsulfonyl analogs) and thermal stability .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions forming dimers) .

Q. How can X-ray diffraction data be utilized to determine the molecular conformation of this compound?

- Crystal System Analysis : Determine space groups (e.g., triclinic P1) and unit cell parameters (a, b, c, α, β, γ) .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯O sulfonyl bonds) that stabilize crystal lattices .

- Dihedral Angles : Quantify torsion between aromatic rings (e.g., 52.13° in chloro-iodo derivatives), influencing molecular rigidity .

Methodology : Use software like SHELXL for refinement, applying absorption corrections (multi-scan) and validating with R-factors (<0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound derivatives?

- Cross-Validation : Compare DSC/TGA data across labs, ensuring consistent heating rates (e.g., 10°C/min) and sample purity (>95%) .

- Structural Factors : Assess substituent effects (e.g., electron-withdrawing nitro groups reduce thermal stability vs. methyl groups) .

- Computational Modeling : Predict decomposition pathways using DFT calculations (e.g., bond dissociation energies for sulfonyl groups) .

Q. What strategies are recommended for elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions?

- Isotopic Labeling : Track sulfonyl group transfer using ³⁵S-labeled reagents .

- Kinetic Studies : Measure rate constants under varying conditions (pH, solvent polarity) to identify rate-determining steps .

- Intermediate Trapping : Use ESI-MS or in situ IR to detect transient species (e.g., sulfonate intermediates) .

Q. How to design experiments to assess the biological activity of this compound against cancer cell lines?

- In Vitro Assays :

- MTT Assay : Measure IC₅₀ values in cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Target Identification :

- Molecular Docking : Screen against kinases (e.g., EGFR) using AutoDock Vina .

- SPR/BLI : Measure binding kinetics (kₐₙ, kₒff) for protein targets (e.g., Bcl-2) .

Follow-up : Perform SAR studies by modifying the benzamide core (e.g., adding halogens or heterocycles) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of this compound analogs?

- Standardize Assays : Use identical cell lines, passage numbers, and culture conditions (e.g., RPMI-1640 + 10% FBS) .

- Control Compounds : Include reference drugs (e.g., doxorubicin) to validate assay sensitivity .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.